molecular formula C13H20N2 B173634 1-[(4-Methylphenyl)methyl]-1,4-diazepane CAS No. 110766-00-2

1-[(4-Methylphenyl)methyl]-1,4-diazepane

Cat. No. B173634
CAS RN: 110766-00-2
M. Wt: 204.31 g/mol
InChI Key: IXRSALZMDNNZTN-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]-1,4-diazepane, also known as MPMD, is a chemical compound that belongs to the class of diazepanes. It has been used in scientific research for its potential therapeutic properties, particularly in the field of neuroscience.

Scientific Research Applications

Synthesis and Characterization

  • A series of compounds including 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes were synthesized and characterized using spectroscopy and mass spectrometry. These compounds were mainly stable crystalline solids or oils (Moser & Vaughan, 2004).

Catalytic Applications

  • Manganese(III) complexes of 1,4-bis(2-hydroxy-benzyl)-1,4-diazepane and related compounds were studied for their potential in olefin epoxidation reactions. The study revealed a correlation between the Lewis acidity of the Mn(III) center and the yield and selectivity of the epoxide products (Sankaralingam & Palaniandavar, 2014).

Chemical Transformations

  • Investigations into the transformation of tetrahydropyrrolobenzodiazepines through three-component reactions with methyl propiolate and indole led to the formation of substituted pyrroles, highlighting the chemical versatility of diazepine derivatives (Voskressensky et al., 2014).

Synthesis of Novel Compounds

  • The synthesis of novel 1,4-diazepane derivatives via microwave-assisted synthesis of 1,4-diazepin-5-ones, followed by catalytic and hydride reduction, demonstrates an efficient route to these compounds (Wlodarczyk et al., 2007).
  • A practical synthesis method for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate was developed, showing the synthetic utility of diazepane compounds (Gomi et al., 2012).

Pharmaceutical Research

  • 1,4-Diazepanes have been explored as novel σ1 receptor ligands, derived from enantiomerically pure amino acids. These compounds showed potential in sigma receptor binding and were evaluated for their pharmacological properties (Fanter et al., 2017).

Crystallography Studies

  • The crystal structure of various 1,4-diazepane derivatives has been determined, providing insights into their molecular arrangement and potential applications in material science and pharmaceuticals (Tingley et al., 2006).

Antimicrobial and Anticancer Studies

  • Some 1,4-diazepine derivatives have been evaluated for antimicrobial and anticancer activities, with certain compounds showing effectiveness against specific microbial strains and cancer cell lines (Verma et al., 2015).

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-12-3-5-13(6-4-12)11-15-9-2-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRSALZMDNNZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methylphenyl)methyl]-1,4-diazepane

CAS RN

110766-00-2
Record name 1-[(4-methylphenyl)methyl]-1,4-diazepane
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